Entacapone-d10

Descripción general

Descripción

Entacapone-d10 es una forma marcada con deuterio de entacapona, un potente, reversible, periféricamente activo e inhibidor oralmente activo de la catecol-O-metiltransferasa (COMT). Esta enzima participa en el metabolismo de los neurotransmisores de catecolamina y los fármacos relacionados. This compound se usa principalmente en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de la entacapona .

Aplicaciones Científicas De Investigación

Entacapone-d10 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como trazador en química analítica para estudiar la farmacocinética y las vías metabólicas de la entacapona.

Biología: Ayuda a comprender los efectos biológicos de la entacapona sobre la actividad de la COMT en varios tejidos.

Medicina: Se utiliza en el desarrollo de nuevas estrategias terapéuticas para la enfermedad de Parkinson mediante el estudio de la interacción de la entacapona con otros fármacos.

Industria: Se emplea en el control de calidad y la validación de los procesos de producción de entacapona

Mecanismo De Acción

Entacapone-d10 ejerce sus efectos inhibiendo la enzima catecol-O-metiltransferasa (COMT). Esta inhibición evita la degradación de las catecolaminas, como la dopamina, aumentando así su disponibilidad en el cerebro. Los objetivos moleculares incluyen el sitio activo de la COMT, donde la entacapona se une e inhibe su actividad. Esto da como resultado niveles plasmáticos aumentados de levodopa cuando se administra con levodopa y un inhibidor de la descarboxilasa, lo que lleva a una estimulación dopaminérgica más sostenida .

Compuestos similares:

Tolcapona: Otro inhibidor de la COMT con un mecanismo de acción similar, pero asociado con hepatotoxicidad.

Opicapona: Un inhibidor de la COMT más nuevo con una vida media más larga y una inhibición enzimática más continua.

Carbidopa/Levodopa: A menudo se utiliza en combinación con entacapona para mejorar sus efectos .

Singularidad: this compound es único debido a su marcaje con deuterio, que permite estudios farmacocinéticos detallados. A diferencia de la tolcapona, no está asociado con hepatotoxicidad, lo que la convierte en una alternativa más segura. Opicapona, aunque eficaz, requiere dosis menos frecuentes en comparación con la entacapona .

Análisis Bioquímico

Biochemical Properties

Entacapone D10 (E isomer) plays a crucial role in biochemical reactions by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, entacapone D10 (E isomer) increases the bioavailability of levodopa, thereby enhancing its therapeutic effects in Parkinson’s disease . The interaction between entacapone D10 (E isomer) and COMT is selective and reversible, making it a valuable tool in biochemical studies.

Cellular Effects

Entacapone D10 (E isomer) has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of dopamine in the brain, which is crucial for the management of Parkinson’s disease . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COMT. The inhibition of COMT leads to increased dopamine levels, which in turn affects neurotransmission and cellular responses .

Molecular Mechanism

The molecular mechanism of entacapone D10 (E isomer) involves its binding to the active site of COMT, thereby inhibiting its activity. This inhibition prevents the methylation of catecholamines, leading to increased levels of dopamine . The binding interaction is reversible, allowing for precise control over the enzyme’s activity. Additionally, entacapone D10 (E isomer) undergoes isomerization and glucuronidation, which are essential for its metabolic processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of entacapone D10 (E isomer) change over time. The compound is stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that entacapone D10 (E isomer) maintains its inhibitory effects on COMT, but the extent of inhibition may vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of entacapone D10 (E isomer) vary with different dosages in animal models. At lower doses, the compound effectively inhibits COMT and enhances the therapeutic effects of levodopa . At higher doses, entacapone D10 (E isomer) may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of precise dosage control in experimental studies.

Metabolic Pathways

Entacapone D10 (E isomer) is involved in several metabolic pathways, primarily through its interaction with COMT. The main metabolic pathway includes isomerization to the cis-isomer, followed by glucuronidation . This process ensures the compound’s stability and facilitates its excretion. Additionally, entacapone D10 (E isomer) affects metabolic flux by altering the levels of catecholamines and their metabolites .

Transport and Distribution

Within cells and tissues, entacapone D10 (E isomer) is transported and distributed through various mechanisms. It binds to serum albumin and is transported to target tissues where it exerts its inhibitory effects on COMT . The compound’s distribution is influenced by its lipophilicity, which affects its ability to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

Entacapone D10 (E isomer) exhibits specific subcellular localization, primarily targeting the cytoplasm where COMT is active . The compound’s activity is influenced by its localization, as it needs to be in proximity to COMT to exert its inhibitory effects. Post-translational modifications, such as glucuronidation, also play a role in directing entacapone D10 (E isomer) to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de entacapona-d10 implica la incorporación de deuterio en la molécula de entacapona. Un método común es la deuteración de entacapona utilizando reactivos deuterados. El proceso generalmente implica los siguientes pasos:

Materiales de partida: 2-metoxifenol-4-yodo y 2-ciano-N,N-dietilacrilamida.

Condiciones de reacción: La reacción se lleva a cabo en presencia de disolventes y catalizadores deuterados bajo condiciones controladas de temperatura y presión.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para alcanzar altos niveles de pureza

Métodos de producción industrial: La producción industrial de entacapona-d10 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.

Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.

Purificación: Se utilizan técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar que el producto final cumpla con los estándares reglamentarios

Análisis De Reacciones Químicas

Tipos de reacciones: Entacapone-d10 experimenta varias reacciones químicas, incluidas:

Oxidación: this compound puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.

Sustitución: La halogenación y otras reacciones de sustitución pueden modificar el anillo aromático

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.

Sustitución: Se utilizan agentes halogenantes como bromo y cloro en condiciones controladas

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de entacapona sustituidos y modificados, que son útiles para la investigación y el desarrollo posteriores .

Comparación Con Compuestos Similares

Tolcapone: Another COMT inhibitor with a similar mechanism of action but associated with hepatotoxicity.

Opicapone: A newer COMT inhibitor with a longer half-life and more continuous enzyme inhibition.

Carbidopa/Levodopa: Often used in combination with entacapone to enhance its effects .

Uniqueness: Entacapone-d10 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike tolcapone, it is not associated with hepatotoxicity, making it a safer alternative. Opicapone, while effective, requires less frequent dosing compared to entacapone .

Propiedades

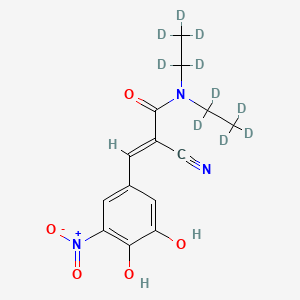

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YFIMXNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.